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Compound of Interest

Compound Name: 4-Methylbenzylamine

Cat. No.: B130917

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the crystal structures of various 4-
Methylbenzylamine derivatives. 4-Methylbenzylamine and its derivatives are pivotal in
medicinal chemistry and materials science due to their versatile biological activities and
potential for forming diverse supramolecular architectures. Understanding their three-
dimensional structure at the atomic level is crucial for structure-based drug design,
polymorphism studies, and the development of new materials with tailored properties.

This whitepaper summarizes key quantitative crystallographic data in structured tables for easy
comparison, details the experimental protocols for synthesis and crystal structure
determination, and presents logical relationships and experimental workflows through clear
diagrams.

Introduction

4-Methylbenzylamine serves as a versatile building block for a wide range of chemical
compounds, including sulfonamides, organic salts, and Schiff bases. The presence of the
methyl group on the benzyl ring influences the electronic and steric properties of the molecule,
which in turn dictates its reactivity and intermolecular interactions. X-ray crystallography
provides the most definitive method for elucidating the precise three-dimensional arrangement
of atoms in the solid state, offering invaluable insights into conformation, configuration, and
packing motifs. This data is instrumental in understanding structure-activity relationships (SAR)
and designing novel molecules with desired functionalities.
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Crystal Structure Analysis of Selected 4-
Methylbenzylamine Derivatives

This section presents a detailed crystallographic analysis of three representative 4-
methylbenzylamine derivatives: a sulfonamide, a nitrate salt, and a tetrachlorocadmate(ll)
salt.

4-Methyl-N-(4-methylbenzyl)benzenesulfonamide

Sulfonamides are an important class of compounds with a broad spectrum of biological
activities. The crystal structure of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide reveals key
insights into its molecular conformation and intermolecular interactions.

Table 1: Crystallographic Data and Structure Refinement for 4-Methyl-N-(4-
methylbenzyl)benzenesulfonamide[1]
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Parameter Value
Empirical formula C15H17NO2S
Formula weight 275.36
Temperature 173(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P21

Unit cell dimensions

a=15.8658(2) A, a =90°b = 14.7852(5) A, B =
98.363(2)°c = 8.1065(3) A, y = 90°

Volume 694.94(4) As

z 2

Density (calculated) 1.315 Mg/m3
Absorption coefficient 0.224 mm~1

F(000) 292

Crystal size 0.25x0.15x 0.10 mm3

Theta range for data collection

2.72 to 27.50°

Index ranges

-7<=h<=7, -19<=k<=19, -10<=|<=10

Reflections collected

10034

Independent reflections

3185 [R(int) = 0.027]

Completeness to theta = 25.242°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

3185/1/175

Goodness-of-fit on F2

1.05

Final R indices [I>2sigma(l)]

R1 =0.029, wR2 = 0.073

R indices (all data)

R1 =0.033, wR2 =0.075
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Largest diff. peak and hole

0.28 and -0.23 e.A-3

Table 2: Selected Bond Lengths (A) and Angles (°) for 4-Methyl-N-(4-

methylbenzyl)benzenesulfonamide[1]

Bond Length (A) Angle Degree (°)
S(1)-0(1) 1.433(1) O(1)-S(1)-0(2) 119.5(1)
S(1)-0(2) 1.435(1) O(1)-S(1)-N(1) 107.2(1)
S(1)-N(1) 1.628(1) 0(2)-S(1)-N(1) 106.3(1)
S(1)-C(1) 1.761(2) O(1)-S(1)-C(1) 108.5(1)
N(1)-C(8) 1.467(2) 0(2)-S(1)-C(1) 108.6(1)
N(1)-S(1)-C(1) 106.1(1)

C(8)-N(1)-S(1) 118.2(1)

4-Methylbenzylammonium Nitrate

Organic nitrate salts are of interest in materials science for their potential nonlinear optical

(NLO) properties. The crystal structure of 4-Methylbenzylammonium nitrate is stabilized by a

network of hydrogen bonds.

Table 3: Crystallographic Data and Structure Refinement for 4-Methylbenzylammonium

Nitrate[2]

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.researchgate.net/figure/Synthesis-of-E-Z-N-4-methoxybenzylidene-4-methylaniline-from-4-methoxy-benzyl_fig4_333405990
https://www.scilit.com/publications/db52cc8eb7232421a478277be8b3ff13
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value
Empirical formula CsH12N203
Formula weight 184.20
Temperature 293(2) K
Wavelength 1.54184 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=15.102(3) A, a =90°b =5.814(1) A, B =
99.78(3)°c = 10.491(2) A, y = 90°

Volume 907.5(3) A3

Z 4

Density (calculated) 1.347 Mg/m3
Absorption coefficient 0.880 mm~1

F(000) 392

Crystal size 0.30x 0.25 x 0.20 mm3

Theta range for data collection

5.8t067.0°

Index ranges

-17<=h<=17, -6<=k<=6, -12<=|<=12

Reflections collected

5427

Independent reflections

1601 [R(int) = 0.045]

Completeness to theta = 67.000°

99.1 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1601/0/121

Goodness-of-fit on F2

1.05

Final R indices [I>2sigma(l)]

R1=0.041, wR2 =0.108

R indices (all data)

R1=0.054, wR2 =0.116
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Largest diff. peak and hole 0.16 and -0.17 e.A-3

Bis(4-methylbenzylammonium) Tetrachloridocadmate(ll)

This inorganic-organic hybrid compound showcases the coordination of the 4-
methylbenzylammonium cation with a metal-halide complex.

Table 4: Crystallographic Data and Structure Refinement for Bis(4-methylbenzylammonium)

Tetrachloridocadmate(11)[3]
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Parameter Value
Empirical formula C16H24CdClaN2
Formula weight 526.58
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Orthorhombic
Space group Pnma

Unit cell dimensions

a=10.721(2) A, a = 90°b = 33.986(6) A, B =
90°c = 5.326(1) A, y = 90°

Volume 1940.8(7) A3

Z 4

Density (calculated) 1.803 Mg/m3
Absorption coefficient 1.868 mm~1

F(000) 1056

Crystal size 0.30x0.20 x 0.15 mm3

Theta range for data collection

2.1t0 25.0°

Index ranges

-12<=h<=12, -40<=k<=40, -6<=I<=6

Reflections collected

15876

Independent reflections

1705 [R(int) = 0.044]

Completeness to theta = 25.000°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1705/0/110

Goodness-of-fit on F2

1.04

Final R indices [I>2sigma(l)]

R1 =0.029, wR2 = 0.068

R indices (all data)

R1=0.041, wR2 =0.073
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Largest diff. peak and hole 0.43 and -0.38 e.A-3

Experimental Protocols
Synthesis and Crystallization

¢ 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: This compound was synthesized by the
dropwise addition of p-toluenesulfonyl chloride to a stirring mixture of 4-methylbenzylamine
and pyridine in degassed dichloromethane under a nitrogen atmosphere. The reaction was
stirred at room temperature for 24 hours. After an acidic workup and extraction with
dichloromethane, the crude product was recrystallized from hot ethanol to yield pale-yellow
crystals.[1][4]

¢ 4-Methylbenzylammonium Nitrate: This salt was prepared by reacting 4-methylbenzylamine
with nitric acid in an aqueous solution. Good-quality single crystals were grown by the slow
evaporation of the solvent at room temperature.[5]

e Bis(4-methylbenzylammonium) Tetrachloridocadmate(ll): This complex was synthesized by
dissolving 4-methylbenzylamine and cadmium(ll) chloride in dilute hydrochloric acid. Slow
evaporation of the resulting solution at room temperature over several days yielded crystals
suitable for X-ray diffraction.[3]

X-ray Diffraction Data Collection and Structure
Refinement

For all the presented derivatives, single-crystal X-ray diffraction data was collected on a
diffractometer equipped with a CCD area detector using graphite-monochromated MoKa (A =
0.71073 A) or CuKa (A = 1.54184 A) radiation. The data collection was typically performed at a
controlled temperature (e.g., 173 K or 293 K) to minimize thermal vibrations.

The collected diffraction data were processed to obtain integrated intensities, which were then
corrected for Lorentz and polarization effects. An absorption correction was applied to minimize
the effects of X-ray absorption by the crystal. The crystal structures were solved by direct
methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were either located in difference Fourier maps and refined
isotropically or placed in calculated positions and refined using a riding model.
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Visualizations

The following diagrams illustrate the synthesis and experimental workflow for the
characterization of 4-methylbenzylamine derivatives.
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General workflow for synthesis and crystal structure determination.
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Schematic of hydrogen bonding in 4-methylbenzylammonium salts.

Conclusion
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This technical guide has provided a detailed overview of the crystal structures of several 4-
methylbenzylamine derivatives. The tabulated crystallographic data offers a valuable resource
for comparative analysis, while the detailed experimental protocols provide practical guidance
for researchers in the field. The visualization of synthetic workflows and intermolecular
interactions further aids in the comprehension of the structural chemistry of these important
compounds. The insights gained from these crystal structures are essential for the rational
design of new 4-methylbenzylamine derivatives with optimized properties for applications in
drug discovery and materials science. Further research into a wider array of derivatives,
particularly Schiff bases, will continue to expand our understanding of the rich structural
landscape of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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